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Compound of Interest

Compound Name: 1-Methylimidazole-4-sulfonamide

Cat. No.: B034921

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific biological targets of 1-Methylimidazole-4-
sulfonamide is limited in publicly available literature. This guide summarizes the therapeutic
potential of this compound based on the reported activities of its derivatives, where 1-
Methylimidazole-4-sulfonamide serves as a key structural moiety. The presented targets are
therefore considered potential avenues for further investigation.

Introduction

1-Methylimidazole-4-sulfonamide is a heterocyclic compound featuring a sulfonamide group,
a well-established pharmacophore in medicinal chemistry. While this specific molecule is
primarily available as a building block for chemical synthesis, the analysis of patent literature
and scientific publications reveals that derivatives incorporating this scaffold exhibit significant
inhibitory activity against a range of therapeutically relevant proteins. This technical guide
consolidates the available data on these derivatives to illuminate the potential therapeutic
targets of the core 1-Methylimidazole-4-sulfonamide structure.

Potential Therapeutic Targets

Based on the biological evaluation of its derivatives, 1-Methylimidazole-4-sulfonamide is a
promising scaffold for the development of inhibitors targeting several key proteins implicated in
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various disease states. The primary potential therapeutic targets identified are protein kinases,
particularly those involved in cell cycle regulation and signaling, as well as transporters and
other enzymes.

Protein Kinase Inhibition

Derivatives of 1-Methylimidazole-4-sulfonamide have been investigated for their activity
against several protein kinases. Notably, these include Cyclin-Dependent Kinase 9 (CDK9) and
Phosphoinositide 3-kinase alpha (PI3Ka).

¢ Cyclin-Dependent Kinase 9 (CDK9): As a key regulator of transcription, the inhibition of
CDKO9 is a promising strategy in oncology.

e Phosphoinositide 3-kinase alpha (PI3Ka): This enzyme is a central node in the
PIBK/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.

Other Potential Targets

Beyond protein kinases, derivatives of 1-Methylimidazole-4-sulfonamide have shown
inhibitory activity against other important drug targets:

» Phosphoenolpyruvate Carboxykinase (PEPCK): A key enzyme in gluconeogenesis, its
inhibition is a potential therapeutic strategy for type 2 diabetes.

e Glycine Transporter 1 (GlyT1): Inhibition of GlyT1 can modulate neurotransmission and is
being explored for the treatment of schizophrenia and other CNS disorders.

Data Presentation: Inhibitory Activities of 1-
Methylimidazole-4-sulfonamide Derivatives

The following tables summarize the quantitative data for various derivatives containing the 1-
Methylimidazole-4-sulfonamide moiety.
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Target

Derivative
Structure/Descripti
on

Activity (IC50/Ki) Reference

Protein Kinases

PI13Ka

N-(2-(benzofuran-2-
yl)-2-
(dimethylamino)ethyl)-
1-methylimidazole-4-

sulfonamide

13.6 nM [1]

CDK9

4,6-disubstituted
aminopyrimidine

derivatives

% inhibition at 10 uM [2]

Other Enzymes and

Transporters

Phosphoenolpyruvate

carboxykinase

N-[4-[[3-Butyl-1-[(2-
fluorophenyl)methyl]-2
,6-dioxo-7H-purin-8-
yllmethyl]phenyl]-1-
methylimidazole-4-

sulfonamide

630.0 nM 3]

Glycine Transporter 1
(GlyT1)

Tetraline and indane

derivatives

IC50 < 1 uM [4]

Mandatory Visualizations
Logical Relationship of 1-Methylimidazole-4-
sulfonamide to its Potential Targets
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Potential Therapeutic Landscape of 1-Methylimidazole-4-sulfonamide Derivatives
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Caption: Potential therapeutic targets of 1-Methylimidazole-4-sulfonamide derivatives.
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Caption: Inhibition of PI3Ka by a 1-Methylimidazole-4-sulfonamide derivative.
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Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of the exact 1-
Methylimidazole-4-sulfonamide derivatives are proprietary and found within patent literature.
However, standardized methodologies for assessing the inhibition of the identified target
classes are provided below.

General Protocol for Protein Kinase Inhibition Assay
(e.g., PI3Ka)

This protocol describes a typical in vitro kinase assay to determine the IC50 value of a test
compound.

1. Reagents and Materials:

e Recombinant human PI3Ka enzyme

o PIP2 (substrate)

e ATP (co-factor)

» Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NacCl, 10 mM MgClI2, 1 mM DTT)
e Test compound (1-Methylimidazole-4-sulfonamide derivative) dissolved in DMSO

o Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

o 384-well plates

2. Procedure:

o Prepare serial dilutions of the test compound in DMSO.

e Add a small volume of the diluted compound to the wells of a 384-well plate. Include controls
with DMSO only (no inhibition) and a known inhibitor (positive control).

o Add the PI3Ka enzyme and PIP2 substrate solution in kinase buffer to each well.
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« Initiate the kinase reaction by adding ATP.
¢ Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

» Stop the reaction and detect the amount of ADP produced using a detection reagent
according to the manufacturer's instructions.

e Measure the luminescence signal using a plate reader.
3. Data Analysis:

o Calculate the percentage of inhibition for each compound concentration relative to the
DMSO control.

» Plot the percentage of inhibition against the logarithm of the compound concentration.

o Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for Kinase Inhibition Assay
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Workflow for In Vitro Kinase Inhibition Assay
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Caption: A generalized workflow for determining kinase inhibition.
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Conclusion

While direct biological data for 1-Methylimidazole-4-sulfonamide is not extensively
documented, the consistent appearance of this scaffold in potent inhibitors of various
therapeutic targets, including protein kinases and transporters, strongly suggests its value as a
foundational structure in drug discovery. The data presented in this guide, derived from its more
complex analogs, provides a strong rationale for further investigation of 1-Methylimidazole-4-
sulfonamide and its close derivatives as potential therapeutic agents. Future studies should
focus on the synthesis and direct biological evaluation of this core molecule to fully elucidate its
therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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